2,5-Dimethyl-3-methylenehexan-1-ol
Description
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,5-dimethyl-3-methylidenehexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)9(4)6-10/h7,9-10H,3,5-6H2,1-2,4H3 |
InChI Key |
WQDLAFRWYIDGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C(C)CO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₁₈O
- Molecular Weight: 130.23 g/mol
- IUPAC Name: 2,5-dimethylhexan-3-ol
- CAS Number: 19550-07-3
The structure features two methyl groups at the second and fifth carbon positions of a hexane chain, influencing its chemical reactivity and biological interactions.
Chemistry
2,5-Dimethyl-3-methylenehexan-1-ol is utilized as a solvent and an intermediate in organic synthesis. Its unique structural arrangement allows it to participate in various chemical reactions effectively.
Biology
In biological research, this compound serves as a reagent in biochemical assays. It has been shown to affect enzyme activity and cellular processes due to its ability to alter membrane fluidity and permeability.
Medicine
The compound is being explored for potential use in pharmaceutical formulations. Its biological activity includes antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress .
Industry
In industrial applications, 2,5-Dimethyl-3-methylenehexan-1-ol is used in the production of fragrances and flavors due to its pleasant aroma characteristics. It has been identified as a key component in creating natural floral scents that are less sweet than traditional rose odorants .
The compound exhibits several significant biological activities:
- Antioxidant Activity: Research indicates that it has notable radical scavenging activity, which can be beneficial in reducing oxidative stress in biological systems.
- Antimicrobial Properties: Studies have demonstrated its inhibitory effects against specific bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.
Case Study 1: Flavor Compound Production
A study investigated the use of 2,5-Dimethyl-3-methylenehexan-1-ol in fermentation processes involving Bacillus subtilis. The compound enhanced flavor profiles significantly due to its unique aroma characteristics, making it valuable in the food industry.
Case Study 2: Biochemical Assays
In biochemical research, this compound has been employed as a solvent and reagent for enzyme activity assays. Its ability to modulate enzyme kinetics helps elucidate metabolic pathways across various organisms .
Comparison with Similar Compounds
Key Observations :
Insights :
- The synthesis of 5,5-dichlorohexan-1-ol via hydrazone intermediates achieves moderate yields (56%), suggesting that similar strategies for introducing methyl/methylene groups might require optimization to avoid steric hindrance from branching .
- Saturated analogs (e.g., 2,5-dimethylhexan-1-ol) generally achieve higher yields due to simpler reaction pathways.
Physicochemical Properties
Trends :
- Chlorination (5,5-dichlorohexan-1-ol) elevates boiling points and density due to increased molecular weight and polarity.
- The methylene group in 2,5-dimethyl-3-methylenehexan-1-ol likely reduces water solubility compared to less-branched alcohols.
Notes
Synthesis Challenges : Introducing multiple methyl groups in 2,5-dimethyl-3-methylenehexan-1-ol may require careful control of steric effects during alkylation, unlike the less hindered dichloro analog .
Data Limitations : Experimental data for 2,5-dimethyl-3-methylenehexan-1-ol are scarce; properties here are extrapolated from analogs.
Research Gaps : Further studies on catalytic systems for selective methylene functionalization are needed to expand applications.
Preparation Methods
Reaction Mechanism
The HWE reaction involves a phosphonate-stabilized ylide reacting with a ketone to form α,β-unsaturated esters, followed by reduction to the alcohol. For 2,5-dimethyl-3-methylenehexan-1-ol:
Optimization and Yield
Table 1: HWE Olefination Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Phosphonate Formation | THF, 0°C → RT, 12 h | 85 |
| Alkylation | LDA, –78°C, 2 h | 78 |
| Reduction | LAH, THF, 0°C → RT, 4 h | 89 |
Palladium-Catalyzed Carbonylation
Chloromethylation-Carbonylation Sequence
This method uses p-xylene as a starting material, avoiding expensive intermediates:
Advantages Over Traditional Routes
Table 2: Carbonylation Process Metrics
| Parameter | Value |
|---|---|
| Temperature | 70–75°C (carbonylation) |
| Pressure | 2–3 atm CO |
| Catalyst Loading | 0.5 mol% PdCl₂(PPh₃)₂ |
| Reaction Time | 6–8 h |
Grignard Addition-Reduction Approach
Synthetic Pathway
Stereochemical Control
-
Diastereoselectivity : Grignard addition achieves >95% diastereomeric excess (d.e.) due to chelation control.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| HWE Olefination | 65–72 | High | Moderate | Moderate (THF waste) |
| Carbonylation | 85–87 | Low | High | Low (ionic liquids) |
| Grignard-Reduction | 68–73 | Moderate | Low | High (halogenated waste) |
Q & A
Q. How can researchers optimize experimental protocols for high-throughput screening (HTS) of derivatives?
- Methodological Answer : Implement robotic liquid handling with 96-well plates for parallel synthesis. Use LC-MS coupled with automated peak integration (e.g., OpenChrom) for rapid purity assessment. Machine learning-driven design of experiments (DoE) can minimize trial runs—train models on initial datasets to predict optimal reaction conditions (e.g., catalyst loading, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
